Acide 1-[(2-oxo-1,3-oxazolidin-5-yl)méthyl]-1H-1,2,3-triazole-4-carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid” is a novel oxazolidinone derivative . It is a potent Fxa inhibitor and provides a simple, fixed-dose regimen for the prevention and treatment of thromboembolic disorders .
Synthesis Analysis
The synthesis of this compound has been developed using commercially available ®-epichlorohydrin and bromobenzene as the starting materials . The key step in the synthesis is a Goldberg coupling . The synthetic route represents a convenient procedure for the production of this compound .
Molecular Structure Analysis
The X-ray crystal structure of this compound in complex with human FXa clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .
Chemical Reactions Analysis
The significant chemical shift values for 1 HNMR, 13 CNMR was summarized at the respective experimental procedures . The reaction is effected optionally in the presence of an auxiliary base, for example triethylamine, diisopropylethylamine or collidine .
Physical And Chemical Properties Analysis
The IUPAC name of this compound is "(S)-2-(((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)carbamoyl)benzoic acid" .
Applications De Recherche Scientifique
- Des chercheurs ont exploré ses effets inhibiteurs sur la synthèse protéique bactérienne, ciblant en particulier la sous-unité d'ARN ribosomique. Cette propriété en fait un candidat potentiel pour de nouveaux antibiotiques .
- Le développement clinique de ce composé (désigné sous le nom de Composé 5) est en cours pour la prévention et le traitement des maladies thromboemboliques .
- Acide (2-oxo-1,3-oxazolidin-5-yl)acétique sert d'intermédiaire dans la synthèse d'autres composés. Par exemple, il peut être utilisé pour préparer le N-((2-oxo-3-substitué-oxazolidin-5-yl)méthyl)acétamide par une méthode douce et disponible .
- Le composé a été utilisé dans la synthèse de dérivés de l'isoindoline. Par exemple, la ®-2-((2-oxazolidin-5-yl)méthyl)isoindoline-1,3-dione est obtenue en la faisant réagir avec le phtalimide de potassium .
Activité Antibactérienne
Prévention des Maladies Thromboemboliques
Synthèse Chimique
Dérivés de l'Isoindoline
Mécanisme D'action
Target of Action
The primary target of 1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid is Factor Xa, a coagulation factor that plays a central role in the coagulation process . Factor Xa is a particularly promising target for antithrombotic therapy .
Mode of Action
1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid: interacts with Factor Xa, inhibiting its activity . The interaction of the compound with Factor Xa results in the prevention and treatment of thromboembolic disorders .
Biochemical Pathways
The inhibition of Factor Xa by 1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . The inhibition of Factor Xa disrupts this cascade, preventing the formation of blood clots .
Pharmacokinetics
The pharmacokinetic properties of 1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid The interaction of the neutral ligand in the s1 subsite allows for the combination of good oral bioavailability and high potency .
Result of Action
The result of the action of 1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid is the prevention and treatment of thromboembolic disorders . By inhibiting Factor Xa, the compound prevents the formation of blood clots, reducing the risk of thromboembolic events .
Orientations Futures
The introduction of this compound into the market has led to the need for its efficient production . Much attention has been given to the synthesis of this compound and several synthetic methods for this product were developed . The future directions could involve further optimization of the synthesis process and clinical trials to evaluate its efficacy and safety.
Analyse Biochimique
Biochemical Properties
The compound 1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid is known to interact with a variety of biomolecules. It is a highly potent and selective factor Xa (FXa) inhibitor . This means it can inhibit the activity of the enzyme Factor Xa, which plays a crucial role in the coagulation cascade .
Cellular Effects
1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its inhibition of Factor Xa can alter the coagulation cascade, affecting the formation of blood clots .
Molecular Mechanism
The molecular mechanism of 1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a Factor Xa inhibitor, it binds to the active site of the enzyme, preventing it from catalyzing the conversion of prothrombin to thrombin, a key step in the coagulation cascade .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid can change over time. Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of 1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid vary with different dosages in animal models .
Propriétés
IUPAC Name |
1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]triazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O4/c12-6(13)5-3-11(10-9-5)2-4-1-8-7(14)15-4/h3-4H,1-2H2,(H,8,14)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKBMEDPJBCALT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1)CN2C=C(N=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.